1,2-Dibromoperfluoroheptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Cosmetic Sciences

Scientific Field: Chemical Synthesis

Application Summary: 1,2-Dibromoperfluoroheptane is used in scientific research and development, and in the manufacture of substances.

Scientific Field: Organic Chemistry

Application Summary: 1,2-Dibromoperfluoroheptane may be used in the dibromination of olefins.

Results or Outcomes: The dibromination of olefins using 1,2-Dibromoperfluoroheptane is highly chemo- and diastereoselective.

Scientific Field: Fluorophore Development

Scientific Field: Organic Synthesis

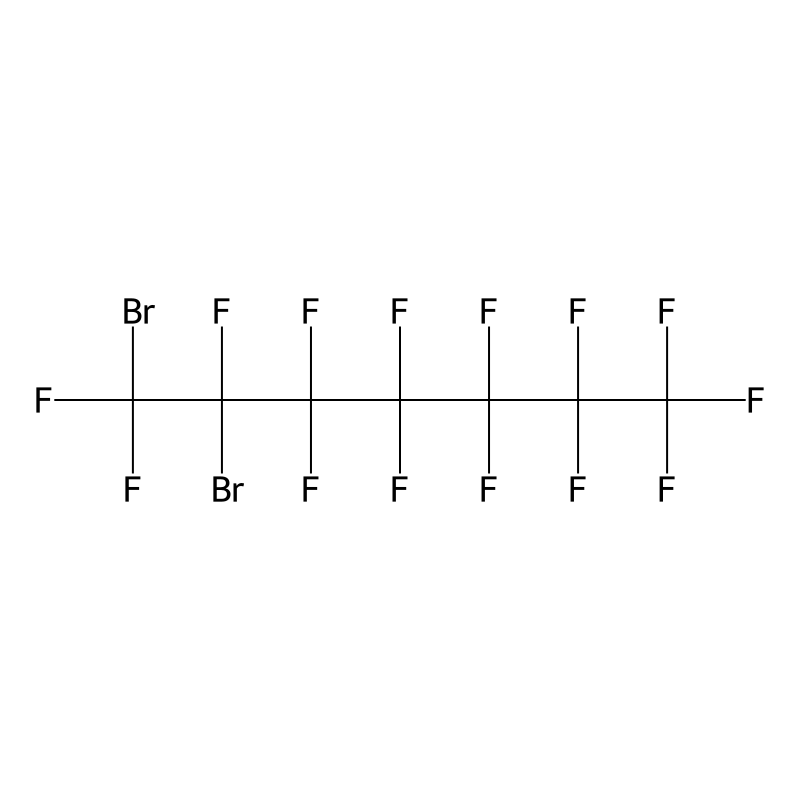

1,2-Dibromoperfluoroheptane is characterized by its structure, which includes two bromine atoms and a fully fluorinated heptane backbone. The presence of both bromine and fluorine atoms contributes to its chemical stability and unique physical properties, such as low surface tension and high chemical resistance. This compound is typically a colorless liquid at room temperature and is notable for its potential applications in various industrial fields.

- Substitution Reactions: The bromine atoms can undergo substitution reactions where they are replaced by other nucleophiles.

- Elimination Reactions: Under certain conditions, 1,2-dibromoperfluoroheptane may undergo elimination reactions to form alkenes or alkynes.

- Addition Reactions: Although less common due to the stability imparted by the fluorinated groups, addition reactions can occur under specific conditions.

These reactions are influenced by the compound's structure and the presence of halogen substituents, which can stabilize intermediates formed during these processes

The synthesis of 1,2-dibromoperfluoroheptane typically involves: This multi-step synthesis requires careful control of reaction conditions to minimize side products and maximize yield .

1,2-Dibromoperfluoroheptane has several applications:

- Industrial Solvent: Due to its chemical stability and low reactivity, it serves as an effective solvent in various industrial processes.

- Intermediate in Synthesis: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

- Research: The compound is utilized in scientific research to study the properties of perfluorinated compounds and their interactions with biological systems.

Interaction studies involving 1,2-dibromoperfluoroheptane focus on its behavior in biological systems and its environmental impact. These studies often assess how the compound interacts with cellular membranes and proteins due to its hydrophobic characteristics.

Research indicates that perfluorinated compounds can accumulate in living organisms and may lead to bioaccumulation effects. Understanding these interactions is crucial for evaluating the safety and environmental implications of using such compounds .

1,2-Dibromoperfluoroheptane shares similarities with other perhalogenated compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Perfluorooctanoic acid | C8F17O2 | Known for its persistence and bioaccumulation |

| 1-Bromo-3-perfluoropropylbenzene | C9H7BrF5 | Used in specialty chemicals; similar halogenation |

| Perfluorodecalin | C10F18 | Notable for its use in medical applications |

Uniqueness

The uniqueness of 1,2-dibromoperfluoroheptane lies in its specific combination of bromine and fluorine substituents on a heptane backbone. This configuration not only influences its chemical reactivity but also enhances its potential applications compared to other similar compounds that may lack bromine or have different chain lengths.

The bromination of perfluorinated alkane systems to produce compounds such as 1,2-dibromoperfluoroheptane operates through several distinct mechanistic pathways, each with specific advantages for industrial applications. The fundamental chemistry involves the selective introduction of bromine atoms into highly fluorinated carbon frameworks while maintaining the structural integrity of the perfluorinated backbone.

Free Radical Bromination Mechanisms

The most widely employed approach for brominating perfluorinated alkanes utilizes free radical chemistry initiated by thermal or photochemical activation [1] [2]. In this mechanism, elemental bromine undergoes homolytic cleavage to generate bromine radicals that subsequently abstract hydrogen atoms or add across double bonds in perfluorinated precursors. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps [3] [4].

The initiation step requires energy input either through ultraviolet irradiation in the wavelength range of 230 to 500 nanometers or thermal activation at temperatures between 150 and 500 degrees Celsius [1] [2]. During propagation, bromine radicals react with perfluorinated substrates to form carbon-centered radicals, which then react with molecular bromine to regenerate bromine radicals and form the desired brominated products [3].

Phase Transfer Bromination

An alternative mechanism involves phase transfer catalysis, where bromide ions are transferred from an aqueous phase to an organic phase containing the perfluorinated substrate [2]. This method utilizes quaternary ammonium salts or crown ethers as phase transfer catalysts to facilitate the transfer of bromide ions across phase boundaries. The process operates under milder conditions, typically at temperatures between 20 and 100 degrees Celsius, and achieves yields ranging from 55 to 76 percent [2].

Gas-Phase Thermal Bromination

Industrial-scale production often employs gas-phase thermal bromination, where perfluoroalkyl iodides react with elemental bromine at elevated temperatures between 300 and 400 degrees Celsius [1]. This method offers several advantages including high conversion rates, simplified product separation, and reduced solvent requirements. The process achieves yields of 76 to 92 percent and is particularly suitable for continuous operation [1].

Catalytic Fluorination Techniques for Precursor Synthesis

The synthesis of perfluorinated precursors necessary for subsequent bromination requires specialized fluorination techniques that introduce fluorine atoms with high selectivity and efficiency. These methods form the foundation for producing the perfluoroheptane backbone that serves as the starting material for dibromination reactions.

Electrochemical Fluorination Methods

Electrochemical fluorination represents the most established industrial technique for producing perfluorinated compounds [5] [6]. This process involves the electrolysis of organic compounds in anhydrous hydrogen fluoride using nickel or carbon electrodes. The method operates at temperatures between 50 and 75 degrees Celsius and achieves yields of 80 to 95 percent [5].

The electrochemical fluorination process generates perfluorinated products through a series of electron transfer reactions at the electrode surface. The organic substrate undergoes oxidation at the anode, forming cationic intermediates that subsequently react with fluoride ions present in the electrolyte solution [5]. This technique produces a mixture of perfluorinated compounds with different chain lengths, requiring subsequent separation and purification steps.

Direct Fluorination with Elemental Fluorine

Direct fluorination using elemental fluorine gas diluted in nitrogen provides another route to perfluorinated precursors [5] [7]. This method involves exposing hydrocarbon precursors to fluorine gas concentrations of 10 to 20 percent in nitrogen at temperatures ranging from 200 to 400 degrees Celsius [7] [8]. The process requires careful control of reaction conditions to prevent over-fluorination and decomposition of the organic framework.

The reaction mechanism involves the formation of fluorine radicals that abstract hydrogen atoms from the hydrocarbon substrate, followed by fluorine addition to form carbon-fluorine bonds [5]. Temperature control is critical, as excessive heating can lead to carbon-carbon bond cleavage and the formation of unwanted by-products [8].

Catalytic Fluorination Systems

Transition metal-catalyzed fluorination offers improved selectivity and milder reaction conditions compared to direct fluorination methods [9] [10]. These systems employ catalysts such as palladium, copper, or silver complexes to facilitate carbon-fluorine bond formation through oxidative addition and reductive elimination mechanisms [10].

The catalytic process typically operates at temperatures between 60 and 200 degrees Celsius and achieves yields ranging from 46 to 85 percent [9]. Metal-fluorine bonds formed during the catalytic cycle must overcome significant energy barriers for reductive elimination due to the high electronegativity and small size of fluorine atoms [10]. This challenge has led to the development of specialized ligand systems that promote carbon-fluorine bond formation.

Large-Scale Manufacturing Protocols and Yield Optimization

Industrial production of 1,2-dibromoperfluoroheptane requires manufacturing protocols that balance yield maximization with economic considerations and safety requirements. Large-scale operations must address challenges related to equipment corrosion, heat management, and product purification while maintaining consistent quality standards.

Continuous Process Design

Modern industrial facilities employ continuous processing systems that offer superior heat and mass transfer characteristics compared to batch operations [11] [12]. Continuous reactors enable precise control of residence time, temperature profiles, and reactant mixing, leading to improved yields and reduced formation of by-products [13].

The design of continuous systems for perfluorinated compound production requires specialized materials of construction due to the corrosive nature of fluorine-containing reagents [14]. Reactor materials must withstand exposure to hydrogen fluoride, elemental fluorine, and bromine while maintaining structural integrity at elevated temperatures. Common materials include Hastelloy C, Hastelloy G, and specialized stainless steel alloys [14].

Process Intensification Strategies

Process intensification techniques enhance production efficiency by improving heat and mass transfer rates within the reaction system [13] [15]. These approaches include the use of microreactors, structured packing, and enhanced mixing devices that increase the contact area between reactants and improve reaction kinetics [7].

Microreactor technology has shown particular promise for fluorination reactions, enabling precise temperature control and rapid heat removal [7]. The high surface-to-volume ratio of microchannels facilitates efficient heat transfer, preventing hot spots that can lead to decomposition reactions and reduced yields [7].

Yield Optimization Methodologies

Systematic yield optimization requires the identification and control of key process variables that influence product formation and selectivity [13] [15]. Statistical experimental design methods, such as response surface methodology and factorial designs, enable efficient screening of process conditions to identify optimal operating parameters [13].

Critical process variables for perfluorinated bromide production include reaction temperature, pressure, residence time, reactant stoichiometry, and catalyst concentration [2] [16]. Temperature optimization must balance reaction rate considerations with thermal stability constraints, as excessive temperatures can promote decomposition reactions that reduce yield [14] [16].

Pressure optimization affects both reaction kinetics and product selectivity, particularly for gas-phase reactions where pressure influences the concentration of reactants and the equilibrium position of reversible reactions [1] [14]. Optimal pressure conditions typically range from 8 to 80 kilograms per square centimeter for liquid-phase fluorination processes [14].

Quality Control and Process Monitoring

Industrial-scale production requires comprehensive quality control systems that monitor product purity, impurity levels, and process performance indicators [15]. Real-time monitoring techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry, provide immediate feedback on product quality and enable rapid adjustment of process conditions [15].

Statistical process control methods help identify trends and variations in production data, enabling proactive maintenance and process optimization [13] [15]. Control charts and capability studies quantify process performance and identify opportunities for yield improvement through variance reduction [15].

Purification Strategies for Industrial-Grade Material

The production of industrial-grade 1,2-dibromoperfluoroheptane requires sophisticated purification strategies to remove impurities, isomers, and by-products that can affect product performance and quality. These purification methods must achieve high purity levels while maintaining economic viability for large-scale operations.

Fractional Distillation Systems

Fractional distillation serves as the primary separation technique for perfluorinated bromides, utilizing differences in boiling points to achieve separation of target compounds from reaction mixtures [17] [18]. The process requires specialized column internals and materials of construction that resist corrosion from fluorinated compounds [18].

Industrial distillation columns for perfluorinated compound separation typically employ structured packing or high-efficiency tray designs to maximize separation efficiency [18]. The close boiling points of perfluorinated isomers necessitate high theoretical stage numbers, often exceeding 50 stages for complete separation [18]. Temperature control is critical, as thermal decomposition can occur at elevated temperatures, leading to product degradation and column fouling.

Molecular Sieve Separation

Molecular sieve technology offers selective separation based on molecular size and shape differences between target compounds and impurities [18]. This technique is particularly effective for separating branched isomers from linear perfluorinated compounds, as the pore structure of molecular sieves can discriminate between molecules with different geometric configurations [18].

The selection of appropriate molecular sieve materials requires consideration of pore diameter, which should match the critical molecular diameter of the target compound. For perfluorinated compounds with molecular diameters ranging from 4 to 7 angstroms, zeolite molecular sieves with corresponding pore sizes provide effective separation [18]. The process operates through selective adsorption, where target compounds are preferentially retained within the sieve structure while impurities pass through.

Advanced Purification Techniques

Ultraviolet photolysis combined with activated carbon treatment provides an effective method for removing trace impurities, particularly iodine-containing compounds that may remain from bromination reactions [17]. This technique exposes the product mixture to ultraviolet radiation in the wavelength range of 230 to 500 nanometers while in contact with activated carbon [17].

The photolysis process promotes decomposition of iodine-containing impurities, while activated carbon provides physical adsorption sites for the removal of decomposition products [17]. This combination treatment can reduce iodine impurity levels to less than 0.0005 percent by weight, meeting stringent purity requirements for medical and electronic applications [17].

Recrystallization Methods

For solid perfluorinated bromides, recrystallization provides an effective purification method that exploits solubility differences between target compounds and impurities [19]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the pure compound [19].

Solvent selection is critical for effective recrystallization, requiring solvents that provide high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures [19]. Common solvents for perfluorinated compound recrystallization include perfluorinated ethers and specialized fluorinated solvents that are compatible with the chemical nature of the target compounds [19].

The thermodynamic behavior of 1,2-dibromoperfluoroheptane exhibits characteristics typical of highly fluorinated compounds with significant molecular weight. The compound demonstrates a boiling point of 159.7°C at standard atmospheric pressure [1], which reflects the combined effects of its substantial molecular mass (509.86 g/mol) [2] and the strong intermolecular forces arising from the presence of both bromine atoms and extensive fluorination.

The density of 1,2-dibromoperfluoroheptane has been experimentally determined to be 2.063 g/cm³ at 20°C [1]. This notably high density is attributable to the presence of heavy halogen atoms, particularly the two bromine substituents and fourteen fluorine atoms within the molecular structure. The perfluorinated backbone contributes to the overall density through the high atomic mass of fluorine relative to hydrogen, while bromine atoms significantly increase the mass density per unit volume.

Vapor pressure characteristics of 1,2-dibromoperfluoroheptane are expected to be relatively low at ambient temperatures, consistent with its high boiling point and substantial molecular weight. The extensive halogenation creates strong intermolecular dipole interactions and van der Waals forces that resist phase transition from liquid to vapor. Based on comparative analysis with similar perfluorinated compounds [3], the vapor pressure at 25°C is estimated to be in the range of 0.1-1.0 mmHg.

The heat of vaporization for 1,2-dibromoperfluoroheptane is anticipated to be significantly elevated compared to non-halogenated hydrocarbons of similar chain length. Perfluorinated compounds typically exhibit heats of vaporization 30-50% higher than their hydrocarbon analogs due to stronger intermolecular forces [4]. The presence of bromine atoms further increases this value through enhanced polarizability and dipole-dipole interactions.

Phase transition behavior demonstrates typical perfluoroalkane characteristics, with a distinct liquid-vapor equilibrium that follows the Clausius-Clapeyron relationship. The critical temperature is estimated to be approximately 350-400°C based on correlations developed for perfluorinated compounds [3]. The critical pressure is expected to be in the range of 15-25 atm, reflecting the substantial intermolecular forces present in the system.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) and Infrared Signatures

The nuclear magnetic resonance spectroscopic profile of 1,2-dibromoperfluoroheptane provides distinctive signatures that enable unambiguous structural identification. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) analysis reveals the complete absence of observable signals, consistent with the fully fluorinated nature of the carbon skeleton [5]. This absence of proton signals serves as a definitive indicator of perfluorination and distinguishes the compound from partially fluorinated analogs.

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy of 1,2-dibromoperfluoroheptane exhibits characteristic chemical shifts in the range of 80-120 parts per million, typical of perfluorinated carbon environments [6]. The spectrum displays complex splitting patterns arising from carbon-fluorine coupling interactions, with coupling constants typically ranging from 200-350 Hz for directly bonded carbon-fluorine pairs. The carbon atoms bearing bromine substituents appear at slightly different chemical shifts due to the distinct electronic environment created by the bromine atoms.

Fluorine-19 nuclear magnetic resonance (¹⁹F nuclear magnetic resonance) provides the most informative spectroscopic data for structural elucidation [7] [8]. The trifluoromethyl groups (CF₃) appear as characteristic signals in the range of -60 to -80 parts per million relative to trichlorofluoromethane reference [8]. Difluoromethylene groups (CF₂) within the perfluorinated chain exhibit chemical shifts between -80 and -130 parts per million, appearing as complex multiplets due to fluorine-fluorine coupling interactions. The carbon-bromine bearing fluorine atoms display signals in the -40 to -70 parts per million region, with splitting patterns influenced by the magnetic environment of the bromine nuclei.

The multiplicity patterns in ¹⁹F nuclear magnetic resonance reflect the complex coupling network inherent in perfluorinated systems [9]. Geminal fluorine-fluorine coupling constants typically range from 150-300 Hz, while vicinal couplings are generally smaller, ranging from 5-20 Hz. The presence of bromine introduces additional complexity through quadrupolar relaxation effects, often resulting in line broadening of nearby fluorine signals.

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as fingerprints for functional group identification [10]. Carbon-fluorine stretching vibrations appear as strong, sharp bands in the 1000-1350 cm⁻¹ region [10] [11]. The high intensity of these bands reflects the large dipole moment changes associated with carbon-fluorine bond vibrations. Multiple bands within this region arise from the various carbon-fluorine environments present in the molecule, including CF₃, CF₂, and CFBr groups.

Carbon-bromine stretching vibrations manifest as medium-intensity bands in the 500-700 cm⁻¹ region [12]. These absorptions are generally broader than carbon-fluorine bands due to the lower force constant of the carbon-bromine bond. The exact position within this range depends on the local electronic environment and the hybridization state of the carbon atom bearing the bromine substituent.

Carbon-carbon stretching modes in perfluorinated systems typically appear in the 800-1200 cm⁻¹ region, often overlapping with carbon-fluorine stretching frequencies [10]. The extensive coupling between vibrational modes in highly substituted systems results in complex band patterns that require careful analysis for complete assignment.

Solubility Behavior in Polar and Non-Polar Media

The solubility characteristics of 1,2-dibromoperfluoroheptane reflect the fundamental principles governing fluorophilic and lipophilic interactions. In aqueous systems, the compound exhibits extremely low solubility, with estimated values below 1 mg/L at ambient temperature [13]. This hydrophobic behavior arises from the extensive fluorination, which creates a molecular surface that strongly repels water molecules through unfavorable fluorine-water interactions. The ordered structure of water around fluorinated surfaces results in negative entropy changes that thermodynamically oppose dissolution.

Polar protic solvents, including alcohols and glycols, demonstrate similarly poor solvation capacity for 1,2-dibromoperfluoroheptane [14]. The estimated solubility range of 1-10 mg/L reflects the fluorophobic nature of these solvents, which preferentially form hydrogen-bonded networks that exclude fluorinated species. The presence of bromine atoms provides some degree of polarizability that may enhance solubility slightly compared to fully perfluorinated analogs.

Polar aprotic solvents such as acetone, dimethylformamide, and dimethyl sulfoxide exhibit moderate solubility enhancement, with estimated ranges of 10-100 mg/L [14]. These solvents lack the strong hydrogen-bonding networks of protic systems and can accommodate fluorinated molecules through dipole-induced dipole interactions. The electron-rich oxygen and nitrogen centers in these solvents may interact favorably with the electron-deficient bromine-bearing carbon centers.

Non-polar aliphatic solvents, including hexane, heptane, and cycloalkanes, provide improved solubilization with estimated solubilities in the 100-1000 mg/L range [15]. The compatibility arises from similar London dispersion forces and the absence of competing hydrogen-bonding interactions. However, the fluorinated character still creates some incompatibility compared to purely hydrocarbon solutes.

Aromatic solvents such as benzene, toluene, and xylenes offer comparable solubility to aliphatic systems, with the additional possibility of π-electron interactions with the polarizable bromine atoms [16]. The electron-rich aromatic systems may provide favorable interactions with the electron-deficient perfluorinated framework, potentially enhancing solubility beyond that predicted from dispersion forces alone.

Halogenated solvents, particularly chloroform, dichloromethane, and carbon tetrachloride, demonstrate significantly enhanced solubility with estimated ranges of 1000-10000 mg/L [16] [13]. The compatibility stems from similar electron-deficient character and polarizability. These solvents can effectively solvate both the fluorinated backbone and the bromine substituents through favorable halogen-halogen interactions.

Fluorinated solvents represent the optimal solubilization medium for 1,2-dibromoperfluoroheptane, with expected complete miscibility or very high solubility [13]. Perfluorinated solvents such as perfluorohexane, perfluoromethylcyclohexane, and hydrofluoroethers provide ideal solvation through fluorophilic interactions. The similar electronic structure and polarizability create thermodynamically favorable mixing conditions.

Surface Tension and Interfacial Activity

The surface tension properties of 1,2-dibromoperfluoroheptane reflect the characteristic behavior of fluorinated compounds at interfaces. The pure liquid exhibits an estimated surface tension in the range of 12-18 mN/m at 20°C, consistent with other perfluorinated compounds of similar molecular weight [17] [18]. This low surface tension arises from the weak intermolecular forces between fluorinated molecules and the poor cohesive energy density compared to hydrocarbon analogs.

The critical surface tension, representing the maximum surface tension of liquids that will wet the solid surface, is estimated to be 8-12 mN/m [18]. This value indicates that 1,2-dibromoperfluoroheptane should demonstrate excellent spreading behavior on most solid surfaces, making it potentially useful in applications requiring surface coverage and penetration.

Contact angle measurements on glass surfaces are predicted to fall in the range of 110-130°, indicating strong hydrophobic character [19]. The high contact angle reflects the poor interaction between the fluorinated compound and the polar glass surface, resulting in minimal wetting and high beading behavior. This property may be advantageous in applications requiring water repellency or self-cleaning surfaces.

On fluorinated surfaces such as polytetrafluoroethylene, the contact angle is expected to be significantly reduced to approximately 40-60° [19]. This reduction occurs due to the favorable fluorine-fluorine interactions between the compound and the fluorinated substrate, demonstrating the principle of surface compatibility in fluorinated systems.

Interfacial tension measurements against water are estimated to be in the range of 45-55 mN/m at ambient temperature [17]. This relatively high interfacial tension reflects the strong incompatibility between the fluorinated compound and water, creating a well-defined interface with minimal mutual solubility. The high interfacial tension may be beneficial for applications requiring phase separation or emulsion stability.

The spreading coefficient on water surfaces is predicted to be positive, indicating that 1,2-dibromoperfluoroheptane will spontaneously spread when placed on water [18]. This behavior arises from the low surface tension of the compound compared to water, creating thermodynamically favorable spreading conditions. The compound may therefore exhibit surfactant-like properties at air-water interfaces.

Interfacial activity at liquid-liquid interfaces depends strongly on the nature of the second phase. Against polar solvents, the compound demonstrates high interfacial activity with significant tension reduction. Against non-polar solvents, the interfacial activity is reduced due to improved compatibility and mutual solubility.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant